3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
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Overview
Description
3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a compound that features a unique combination of an amino group, a propanamide moiety, and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with an appropriate amine and a propanamide derivative. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminopropanamide under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-infective agent.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of 3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar structure but with a furazan ring instead of a propanamide moiety.
1,2,4-oxadiazole derivatives: Various derivatives with different substituents on the oxadiazole ring.
Uniqueness
3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H12N4O2 |
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Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
InChI |
InChI=1S/C7H12N4O2/c1-5-10-7(13-11-5)4-9-6(12)2-3-8/h2-4,8H2,1H3,(H,9,12) |
InChI Key |
NOTOVZJXQLTRJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCN |
Origin of Product |
United States |
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